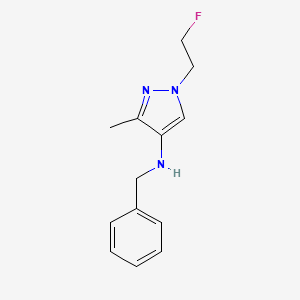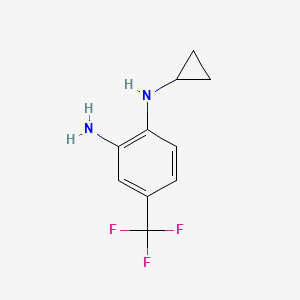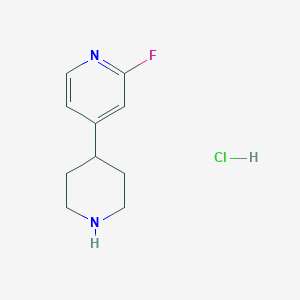![molecular formula C11H21N3 B11738280 Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine](/img/structure/B11738280.png)
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a butyl group, an ethyl group, and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using butyl bromide and ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or alcohols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine.
科学的研究の応用
Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.
類似化合物との比較
- 1-Butyl-4-methyl-1H-pyrazol-5-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl
Comparison: Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-7-12-9-11-10(3)8-13-14(11)5-2/h8,12H,4-7,9H2,1-3H3 |
InChIキー |
HIMXRGSFQBXWBN-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=C(C=NN1CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738197.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738210.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738218.png)
![4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11738220.png)
![2-(3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738231.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738233.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738259.png)
![2-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738261.png)
![1-(2,2-difluoroethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738263.png)

![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738273.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11738274.png)
